REACTION_CXSMILES
|
[CH2:1](I)[CH2:2][CH3:3].[Li].[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[CH3:13].CCOCC>C1COCC1.CCCCCC.C(OCC)(=O)C>[CH2:1]([C:9]1[C:8]([CH3:13])=[C:7]([Cl:6])[CH:12]=[CH:11][N:10]=1)[CH2:2][CH3:3] |f:5.6,^1:4|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
hexane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 40° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling at room temperature
|
Type
|
WASH
|
Details
|
the organic phase washed with water
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the desired product
|
Type
|
CUSTOM
|
Details
|
is obtained by chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(CC)C1=NC=CC(=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |